

An In-depth Technical Guide to 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B144497

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CAS Number: 127838-58-8

This technical guide provides a comprehensive overview of **4-(Hydroxymethyl)pyridin-2(1H)-one**, a pyridinone derivative of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential in anticancer research.

Chemical and Physical Properties

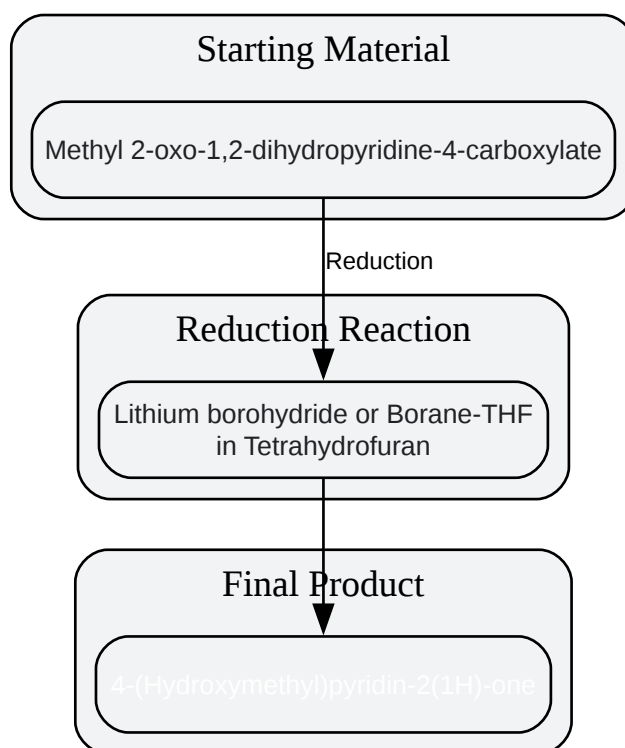
4-(Hydroxymethyl)pyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula $C_6H_7NO_2$ and a molecular weight of 125.13 g/mol ^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	127838-58-8	[1]
Molecular Formula	C ₆ H ₇ NO ₂	[1]
Molecular Weight	125.13 g/mol	
Boiling Point	428.035 °C at 760 mmHg	[1]
Flash Point	212.668 °C	[1]
Density	1.225 g/cm ³	[1]
LogP	-0.13280	[1]
Storage Temperature	Inert atmosphere, Room Temperature	[1]

Synthesis of 4-(Hydroxymethyl)pyridin-2(1H)-one and Related Derivatives

While a detailed, peer-reviewed experimental protocol for the direct synthesis of **4-(Hydroxymethyl)pyridin-2(1H)-one** is not readily available in the searched literature, a plausible synthetic route involves the reduction of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate. This transformation can be achieved using reducing agents such as lithium borohydride or a borane-tetrahydrofuran complex.[1]

A general workflow for this synthesis is proposed below:



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Caption: Proposed synthesis of **4-(Hydroxymethyl)pyridin-2(1H)-one**.

Experimental Protocol: Synthesis of a Related Derivative, 4-Hydroxy-6-methylpyridin-2(1H)-one

A detailed protocol for a structurally related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, is available and provides insight into the synthesis of pyridinone derivatives.

Procedure:

- In a 500 ml round-bottom flask equipped with a magnetic stirrer, 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is placed in 350 ml of 1 N hydrochloric acid.
- The mixture is stirred at reflux for 72 hours.
- During this time, 4-hydroxy-6-methylpyridin-2(1H)-one precipitates as a white solid.

- The solid is collected by filtration.

This procedure yields approximately 6.2 g (99%) of the product.

Biological Activity and Mechanism of Action

Derivatives of 4-hydroxy-2-pyridone have demonstrated a range of biological activities, including antifungal, antibacterial, insecticidal, and cytotoxic effects. Of particular interest is their potential as anticancer agents.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of 4-hydroxy-2-pyridone derivatives. For instance, certain derivatives have shown significant activity against a panel of 60 human tumor cell lines at concentrations ranging from 1×10^{-6} to 1×10^{-5} M.[2] Another study on fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides reported ID50 values against L1210 lymphoid leukemia cells in culture.

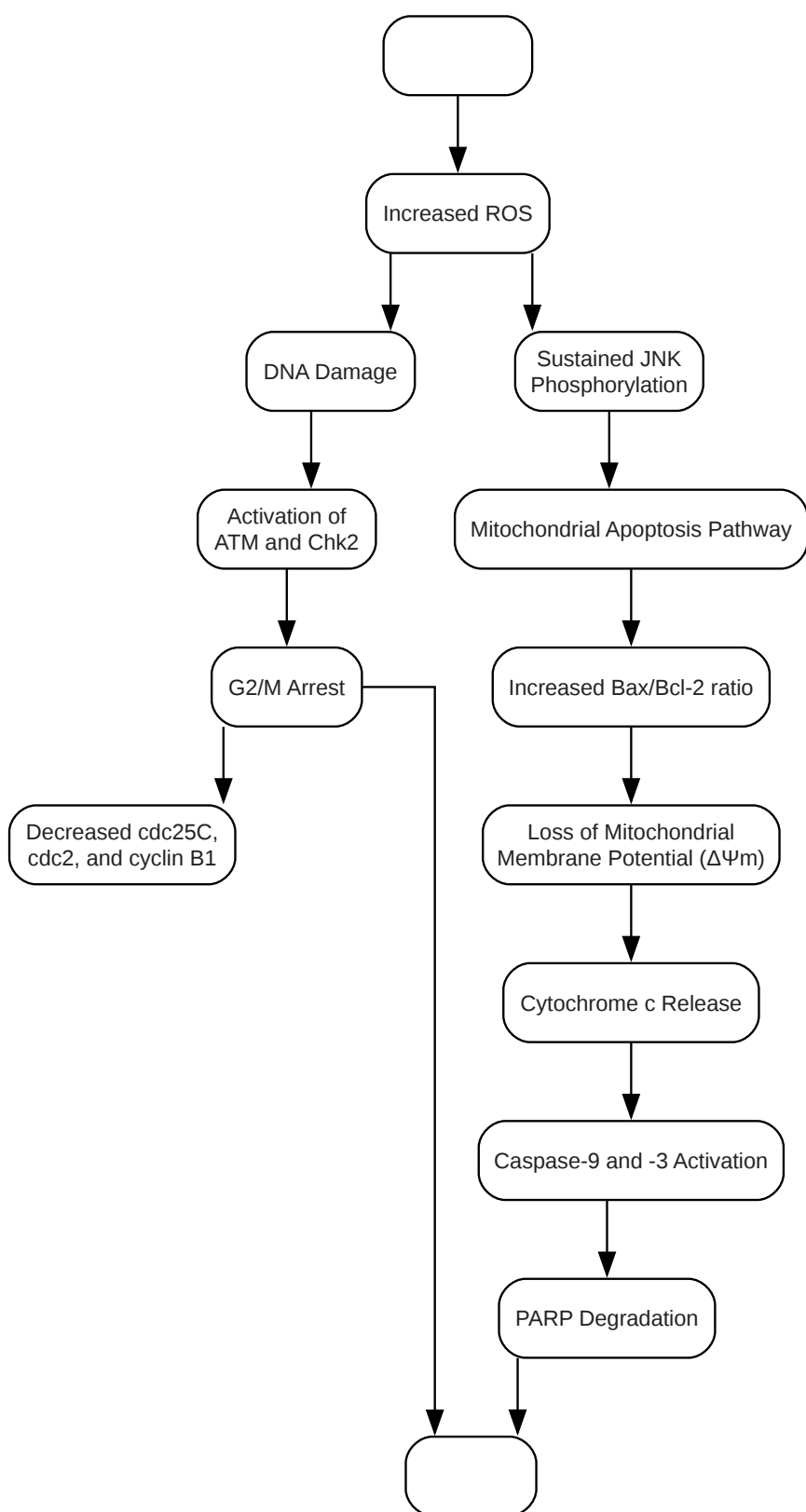
The table below summarizes the in vitro antitumor activity of selected pyridinone derivatives.

Compound	Cell Line	Activity Metric	Value	Reference
Derivative 4g	60 human tumor cell lines	Concentration Range	1×10^{-6} - 1×10^{-5} M	[2]
4-amino-3-fluoro-1- β -D-ribofuranosyl-2(1H)-pyridinone (17)	L1210	ID50	1.07×10^{-5} M	
Triacetate of compound 17	L1210	ID50	1.23×10^{-5} M	
Tetraacetate of compound 17	L1210	ID50	1.25×10^{-5} M	
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)	HepG2	IC50	$4.5 \pm 0.3 \mu\text{M}$	

Mechanism of Action: Induction of Apoptosis

A representative derivative of 4-hydroxy-2-pyridone, Sambutoxin, has been shown to induce apoptosis in cancer cells through the activation of the mitochondrial apoptosis pathway. The proposed signaling cascade is initiated by an increase in reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest and apoptosis.

The signaling pathway is illustrated in the diagram below:



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Caption: Apoptosis induction pathway by a 4-hydroxy-2-pyridone derivative.

This guide provides a foundational understanding of **4-(Hydroxymethyl)pyridin-2(1H)-one** and its broader class of derivatives. The presented data and experimental insights are intended to support further research and development in the fields of medicinal chemistry and oncology.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Hydroxymethyl)pyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144497#4-hydroxymethyl-pyridin-2-1h-one-cas-number-lookup]

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